molecular formula C22H10Cl2N2O4 B5196727 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone CAS No. 6626-72-8

2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone

Cat. No. B5196727
CAS RN: 6626-72-8
M. Wt: 437.2 g/mol
InChI Key: JOLBWDQIEJSDDC-UHFFFAOYSA-N
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Description

2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone, also known as BCPI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in inhibiting the growth of cancer cells is not yet fully understood. However, it has been proposed that 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone may act by inducing cell cycle arrest and apoptosis in cancer cells. In materials science and organic electronics, 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone acts as an electron transport material by facilitating the movement of electrons through the material.
Biochemical and Physiological Effects:
2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to exhibit low toxicity in both in vitro and in vivo studies. In addition, 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been found to have good solubility in various solvents, making it a versatile compound for use in various applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in lab experiments is its versatility, as it can be used in various fields of scientific research. However, one limitation is its relatively low yield, which can make it difficult to obtain large quantities of the compound for use in experiments.

Future Directions

There are several future directions for further research on 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the mechanism of action of 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in inhibiting the growth of cancer cells, which could lead to the development of new anticancer drugs. Additionally, further research could be done on the use of 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone in organic electronics, such as the development of more efficient OLEDs.

Synthesis Methods

The synthesis of 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone involves the reaction of 2-chlorobenzaldehyde with 2-chloroaniline, followed by the reaction of the resulting product with maleic anhydride. The final product is obtained after a series of purification steps, such as recrystallization and column chromatography. The yield of 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is typically around 50%.

Scientific Research Applications

2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been found to have potential applications in various fields of scientific research, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been shown to possess anticancer properties by inhibiting the growth of cancer cells. In materials science, 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as a building block for the synthesis of novel organic semiconductors. In organic electronics, 2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has been used as an electron transport material in organic light-emitting diodes (OLEDs).

properties

IUPAC Name

2,6-bis(2-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10Cl2N2O4/c23-15-5-1-3-7-17(15)25-19(27)11-9-13-14(10-12(11)20(25)28)22(30)26(21(13)29)18-8-4-2-6-16(18)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLBWDQIEJSDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216462
Record name 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6626-72-8
Record name 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006626728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC58280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,6-Bis(2-chlorophenyl)pyrrolo(3,4-f)isoindole-1,3,5,7(2H,6H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-BIS(2-CHLOROPHENYL)PYRROLO(3,4-F)ISOINDOLE-1,3,5,7(2H,6H)-TETRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCM2W2UN3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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